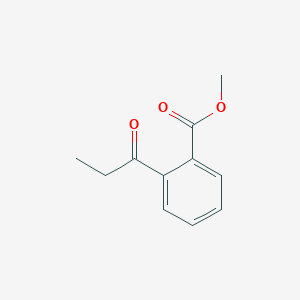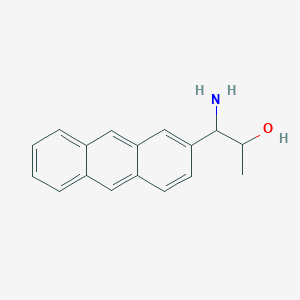
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone is a chemical compound with a unique structure that includes a cyclohexanone ring substituted with a chloropropenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is a common starting material in organic synthesis.
Formation of the Chloropropenyl Group: The chloropropenyl group can be introduced through a reaction with an appropriate chlorinated reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanol: A reduced form of the compound with an alcohol group.
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
(5R)-5-(3-Chloroprop-1-en-2-yl)-2-methylcyclohexanone is unique due to its specific substitution pattern and the presence of both a chloropropenyl group and a methyl group on the cyclohexanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H15ClO |
|---|---|
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
(5R)-5-(3-chloroprop-1-en-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7-3-4-9(5-10(7)12)8(2)6-11/h7,9H,2-6H2,1H3/t7?,9-/m1/s1 |
InChI-Schlüssel |
VCZILFYTCVKAQP-NHSZFOGYSA-N |
Isomerische SMILES |
CC1CC[C@H](CC1=O)C(=C)CCl |
Kanonische SMILES |
CC1CCC(CC1=O)C(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


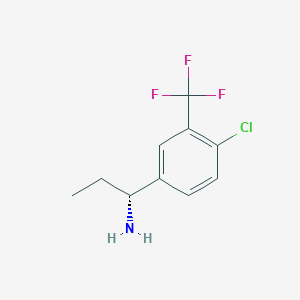
![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
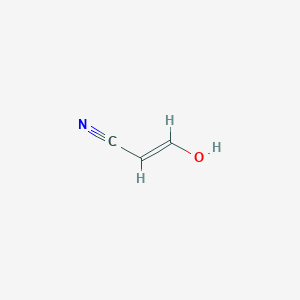
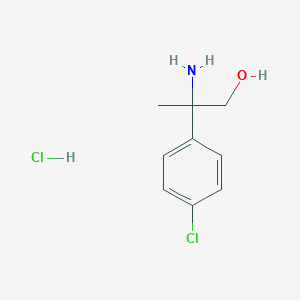
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)

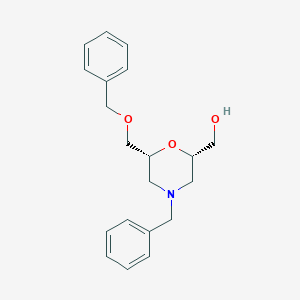

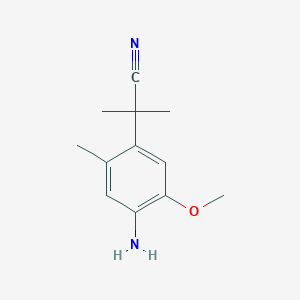
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
